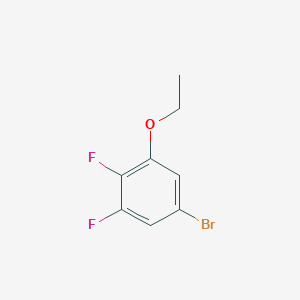

5-Bromo-1-ethoxy-2,3-difluorobenzene

Description

5-Bromo-1-ethoxy-2,3-difluorobenzene (CAS 115467-04-4, molecular formula C₈H₆BrF₂O) is a halogenated aromatic compound featuring a bromine atom at the 5-position, an ethoxy group (-OCH₂CH₃) at the 1-position, and fluorine atoms at the 2- and 3-positions. This structural arrangement confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals, agrochemicals, and materials science . Its ethoxy group enhances solubility in organic solvents compared to non-ethoxy analogs, while the bromine atom serves as a reactive site for further functionalization. Commercial suppliers list it with a purity of ≥99%, packaged in industrial-grade quantities (e.g., 25 kg/drum) .

Properties

IUPAC Name |

5-bromo-1-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGBWRBQWZTQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611764 | |

| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204654-92-2 | |

| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 5-Bromo-1-ethoxy-2,3-difluorobenzene typically involves chemical synthesis. One common method is the reaction of 2,3-difluorobenzene with bromoethanol under basic conditions to produce the target compound . This process involves electrophilic aromatic substitution, where the bromine atom is introduced into the benzene ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-1-ethoxy-2,3-difluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions: Typical reagents used in these reactions include bromine, bromoethanol, and various bases.

Scientific Research Applications

5-Bromo-1-ethoxy-2,3-difluorobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology and Medicine: This compound is utilized in the development of pharmaceuticals and in the study of biological pathways.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethoxy-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The specific molecular targets and pathways involved depend on the context of its application, such as in pharmaceuticals or materials science.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 5-bromo-1-ethoxy-2,3-difluorobenzene and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 115467-04-4 | C₈H₆BrF₂O | 247.04 | Not reported | Br, -OCH₂CH₃, 2×F |

| 1-Bromo-2,3-difluorobenzene | 38573-88-5 | C₆H₃BrF₂ | 192.98 | 234 | Br, 2×F |

| 1,4-Dibromo-2,3-difluorobenzene | 156682-52-9 | C₆H₂Br₂F₂ | 271.90 | Not reported | 2×Br, 2×F |

| 5-Bromo-1-chloro-2,3-difluorobenzene | 1060813-07-1 | C₆H₂BrClF₂ | 227.43 | Not reported | Br, Cl, 2×F |

| 4-Ethoxy-3,5-difluorobenzyl bromide | 1017779-38-2 | C₉H₉BrF₂O | 251.07 | Not reported | Br (benzyl), -OCH₂CH₃, 2×F |

Key Observations :

- The ethoxy group in this compound increases its molecular weight compared to non-ethoxy analogs like 1-bromo-2,3-difluorobenzene .

- The di-bromo derivative (1,4-dibromo-2,3-difluorobenzene) has a higher molecular weight (271.90 g/mol) but lacks the ethoxy group, reducing its polarity .

Biological Activity

5-Bromo-1-ethoxy-2,3-difluorobenzene is an organic compound with significant potential in medicinal chemistry and pharmaceutical applications. Its unique structure, characterized by a bromine atom, an ethoxy group, and two fluorine atoms attached to a benzene ring, contributes to its reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

The molecular formula of this compound is C8H8BrF2O. The compound's structure allows for electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and fluorine substituents. The synthesis typically involves:

- Electrophilic Aromatic Substitution : The compound can be synthesized through reactions that introduce the ethoxy group and bromine onto the benzene ring.

- Fluorination : The difluorination process can be achieved using fluorinating agents under controlled conditions.

Biological Activities

This compound exhibits a range of biological activities that are primarily derived from its derivatives. These activities include:

- Antimicrobial Activity : Several derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

- Anticancer Properties : Research indicates that compounds related to this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antidiabetic Effects : Some studies have highlighted the potential of related compounds as inhibitors of α-glucosidase, which may aid in managing diabetes by controlling blood sugar levels.

The biological activity of this compound is largely attributed to its ability to undergo electrophilic substitution reactions. The presence of bromine and fluorine enhances the compound's reactivity, allowing it to interact with biological targets effectively. The specific pathways and molecular targets are still under investigation but may involve:

- Inhibition of Enzymatic Activity : For instance, derivatives have been evaluated for their ability to inhibit α-glucosidase, which plays a crucial role in carbohydrate metabolism.

- Interaction with Cellular Receptors : Some derivatives may bind selectively to certain receptors involved in cancer progression or metabolic regulation .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various derivatives synthesized from this compound. In vitro assays demonstrated that several compounds exhibited significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 μM to 30 μM). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives derived from this compound. Results indicated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value as low as 15 μg/mL against Staphylococcus aureus.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H8BrF2O | Contains ethoxy group; potential pharmaceutical applications |

| 5-Bromo-1-methoxy-2,3-difluorobenzene | C8H8BrF2O | Similar structure but with a methoxy group |

| 5-Bromo-1-fluoro-2,3-difluorobenzene | C7H4BrF3 | Lacks ethoxy group; enhanced reactivity |

| 4-Bromo-1-fluoro-2-methoxybenzene | C8H8BrF | Different positioning affects reactivity patterns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.